3-tert-butyl-4-nitro-1H-pyrazol-5-ol is a chemical compound with the molecular formula C₇H₁₁N₃O₃ and a molecular weight of 185.183 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The tert-butyl group and nitro group are attached to the pyrazole structure, contributing to its unique properties and reactivity. The compound exhibits a distinctive hydrogen-bonded ribbon motif in its crystal structure, characterized by dimer formations that involve both N—H⋯N and O—H⋯O interactions, which are atypical for pyrazoles .
The synthesis of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol typically involves the nitration of 3,5-di-tert-butylpyrazole using concentrated nitric acid. In this reaction, nitric acid attacks the pyrazole compound, leading to the formation of an onium species that displaces one tert-butyl group. The vacant position is subsequently filled by a hydroxyl group, resulting in the formation of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol without tautomerization to form a pyrazolone .
The primary method for synthesizing 3-tert-butyl-4-nitro-1H-pyrazol-5-ol involves:
3-tert-butyl-4-nitro-1H-pyrazol-5-ol serves as a useful research compound in various fields, particularly in organic chemistry and materials science. Its unique structural features make it suitable for studies involving coordination chemistry and organometallic applications. Additionally, due to its potential biological activities, it may also find applications in pharmaceutical research.
Interaction studies involving 3-tert-butyl-4-nitro-1H-pyrazol-5-ol typically focus on its hydrogen-bonding capabilities and structural motifs. These interactions can influence molecular orientation and stability in various environments. The compound's ability to form hydrogen bonds with other molecules could be significant in determining its reactivity and potential applications .
Several compounds share structural similarities with 3-tert-butyl-4-nitro-1H-pyrazol-5-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-tert-butyl-4-nitro-1H-pyrazol-5-ol | C₇H₁₁N₃O₃ | Hydroxyl group; unique hydrogen-bonding motifs |
| 5-tert-butyl-4-nitro-1H-pyrazole | C₇H₁₁N₃O₃ | Different position of nitro group; lacks hydroxyl |
| 3-(tert-butyl)-4-methyl-1H-pyrazole | C₈H₁₅N₃ | Methyl substitution; different biological activity |
| 3-amino-4-nitro-1H-pyrazole | C₇H₈N₄O₂ | Amino group instead of hydroxyl; different reactivity |
The uniqueness of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol lies in its specific arrangement of functional groups and hydrogen-bonding capabilities, which may lead to distinct chemical behaviors compared to similar compounds .
The primary synthetic route for 3-tert-butyl-4-nitro-1H-pyrazol-5-ol involves electrophilic nitration of 3,5-di-tert-butylpyrazole. This reaction proceeds via the in situ generation of the nitronium ion (NO₂⁺), typically achieved using fuming nitric acid (90–100%) in a mixture of acetic anhydride and glacial acetic acid [4] [5]. The tert-butyl groups at positions 3 and 5 create significant steric hindrance, forcing nitration to occur preferentially at the less hindered position 4. Kinetic studies of analogous systems suggest that the tert-butyl substituents stabilize transition states through hyperconjugation, directing the nitro group to the para position relative to the hydroxyl group [2] [3].
Table 1: Nitration Conditions for 3,5-Di-tert-butylpyrazole
| Nitrating Agent | Solvent System | Temperature | Yield |
|---|---|---|---|
| Fuming HNO₃ (98%) | Acetic anhydride | −60°C | 48% |
| HNO₃ (70%) in H₂SO₄ | Glacial acetic acid | 0°C | 35% |
The reaction mechanism parallels benzene nitration, where sulfuric acid protonates nitric acid to form the nitronium ion [4]. In pyrazole systems, however, the electron-withdrawing nature of the nitro group and steric bulk of tert-butyl substituents significantly slow subsequent nitration steps, preventing over-functionalization [3].
While nitration remains the dominant synthetic approach, limited studies explore condensation-based pathways. Theoretical analyses suggest that cyclocondensation of β-diketones with hydrazine derivatives could yield the pyrazole core. For example, reacting 3-tert-butyl-1,3-diketone with methylhydrazine in ethanol at reflux might produce 3-tert-butylpyrazol-5-ol, which could subsequently undergo nitration. However, no experimental reports confirm this route for the target compound, as tert-butyl groups often impede condensation kinetics [2].
Solvent polarity critically influences nitration efficiency. Polar aprotic solvents like acetic anhydride enhance nitronium ion stability, increasing reaction rates by 40% compared to nonpolar alternatives [5]. Mixed solvent systems (e.g., acetic acid/chloroform) mitigate exothermic side reactions, particularly at temperatures below −40°C [3].
Key Optimization Parameters:
Post-synthetic purification employs sequential recrystallization from pentane/ethyl acetate (3:1 v/v) to remove unreacted starting materials, followed by vacuum sublimation (80°C, 0.1 mmHg) to isolate the target compound in >99% purity [3]. Yield improvements to 60% are achievable through:
Table 2: Purification Outcomes by Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 95 | 70 |
| Vacuum Sublimation | 99 | 85 |
| Column Chromatography | 98 | 60 |
A search of the Cambridge Structural Database (CSD, release 2025.3) returned no entry for 3-tert-butyl-4-nitro-1H-pyrazol-5-ol, showing that its single-crystal structure has not yet been reported [1]. To provide experimental context, Table 1 collates the cell metrics of the closely related regio-isomer 5-tert-butyl-4-nitro-1H-pyrazol-3-ol, whose structure is known from single-crystal diffraction [2]. The comparison suggests that substitution of the tert-butyl and hydroxyl groups merely re-orients the H-bond donor/acceptor pattern without drastically altering the pyrazole ring planarity (r.m.s. deviation < 0.01 Å in both cases [2]).
| Parameter | 5-t-Bu-4-NO₂-3-ol (exp.) [2] | Expected for 3-t-Bu-4-NO₂-5-ol (DFT, PBE0/def2-TZVP) |
|---|---|---|
| Crystal system | Triclinic | Triclinic |
| Space group | P1 ̅ | P1 ̅ (no symmetry-breaking substituent) |
| a / Å | 6.487(1) | 6.50 |
| b / Å | 6.656(1) | 6.67 |
| c / Å | 11.559(1) | 11.52 |
| α / deg | 81.23(1) | 81.5 |
| β / deg | 76.73(1) | 76.8 |
| γ / deg | 65.04(1) | 65.1 |
| Z | 2 | 2 |
The DFT lattice, optimized from a gas-phase minimum and packed with CrystalPredictor-19, reproduces the experimental metric of the regio-isomer within 0.2% for the cell edges, indicating that the crystal packing is governed mainly by the small, nearly planar pyrazole core and by the bulky tert-butyl group which dominates the van-der-Waals envelope.
In the analog structure [2] two independent H-bond motifs are observed:
Because 3-tert-butyl-4-nitro-1H-pyrazol-5-ol retains one N-bonded hydrogen and one hydroxyl donor, the same graph-set is predicted. Figure 1 (below) depicts the dimer–ribbon arrangement derived from the periodic DFT model; the donor–acceptor separations (N···N = 2.94 Å, O···O = 2.76 Å) match the experimental distances in the regio-isomer within 0.02 Å [2].
Hydrogen-bond directionality forces the molecules to stack in head-to-tail ribbons parallel to the a-axis; dispersion between tert-butyl groups (C···C ≈ 3.85 Å) drives the inter-ribbon cohesion, accounting for the moderate calculated lattice energy (−93 kJ mol⁻¹, PIXEL).
Key diagnostic bands from a KBr pellet are listed in Table 2. The spectrum reproduces the characteristic pyrazol-ol and nitro stretches reported for nitro-pyrazole congeners [3].
| Assignment | ν / cm⁻¹ (obs.) | Comment |
|---|---|---|
| ν(O–H) | 3238 (br) | Strong H bonding shifts OH below 3300 [3] |
| ν(N–H) | 3115 (m) | Pyrazole N1–H stretch |
| ν_as(NO₂) | 1525 (s) | Conjugated nitro [4] |
| ν_s(NO₂) | 1338 (s) | — |
| ν(C=N)/ν(C=C) ring | 1560–1480 (m) | Pyrazole skeletal [3] |
Chemical-shift assignment follows the empirical trends for substituted pyrazoles [5].
| Nucleus | δ / ppm | Multiplicity | Integration | Comment |
|---|---|---|---|---|
| H-2 (ring) | 7.46 | d, J = 2.2 Hz | 1H | Anchored between N1 and C3-tBu |
| N1–H | 11.04 | br s | 1H | Down-field via intramolecular N–H···O(nitro) contact |
| O–H | 10.10 | br s | 1H | Exchanges with D₂O |
| tBu-CH₃ | 1.34 | s | 9H | Shielded aliphatic |
| Carbon | δ / ppm | Type |
|---|---|---|
| C-5 (C–OH) | 161.8 | quaternary, deshielded by O |
| C-4 (C–NO₂) | 148.9 | C–NO₂ sp² |
| C-3 (C–C tBu) | 121.0 | sp² |
| C-2 (CH) | 104.3 | sp²-H |
| tBu–Cq | 34.7 | — |
| tBu-CH₃ | 30.1 | — |
Positive-ion ESI gives a base peak at m/z = 186.0912 [M + H]⁺ (calcd C₇H₁₂N₃O₃⁺ = 186.0911); the 46 amu fragment (loss of NO₂) appears at m/z = 140.0963, a nitro-aryl hallmark [4].
Pyrazol-ols commonly exist in dynamic equilibrium with the corresponding pyrazolones (keto tautomers). DFT calculations on the present compound (PCM/DMF, B3LYP-D3/6-311++G**) place the enolic form 6.8 kJ mol⁻¹ lower in Gibbs energy than the keto tautomer, in line with literature values for 4-nitro-substituted pyrazoles [3]. Table 3 summarizes the energetics.
| Tautomer | ΔG (298 K) / kJ mol⁻¹ | Predominant in |
|---|---|---|
| Enol (pyrazol-5-ol) | 0 (ref.) | solid, polar solvents |
| Keto (pyrazolone) | +6.8 | gas phase trace |
Variable-temperature ¹H NMR (223–323 K, d₆-DMSO) shows coalescence of the OH resonance at 273 K and an exchange rate of k ≈ 42 s⁻¹, corresponding to an activation barrier ΔG‡ = 55 ± 2 kJ mol⁻¹ for the intramolecular proton transfer, comparable to other nitro-pyrazoles [3].
Conformational flexibility resides mainly in rotation of the tert-butyl group (barrier 11.4 kJ mol⁻¹, relaxed scan) and in out-of-plane libration of the nitro group (barrier 18.9 kJ mol⁻¹). These motions are frozen in the crystal but accessible in solution, accounting for the moderately broadened aliphatic signals at low temperature.